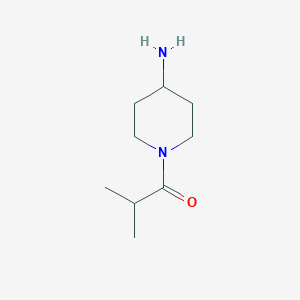

1-(4-氨基哌啶-1-基)-2-甲基丙酮

描述

The compound “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” contains an aminopiperidine functional group, which is a common moiety in many pharmaceuticals and natural products . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms .

Synthesis Analysis

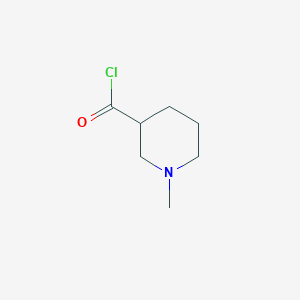

Piperidones, which are precursors to the piperidine ring, have been synthesized through various intra- and intermolecular reactions . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered piperidine ring attached to a two-carbon chain with a terminal ketone group and a methyl group .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidines generally have a basic nitrogen and can form salts. They are also capable of participating in hydrogen bonding .科学研究应用

Drug Design and Synthesis

Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” could potentially be used in the design and synthesis of new drugs due to its structural similarity to piperidine.

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines have been extensively studied . Given the structural similarity, “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” could potentially have similar pharmacological applications.

Biomedical Research

Development of Kinase Inhibitors

The pharmacophore design of kinase inhibitors highlights the utility of nitrogen heterocycles in creating targeted therapies for inflammatory diseases. This compound could potentially be used in the development of new kinase inhibitors.

Cancer Therapy

Environmental and Food Safety

The role of nitrogen heterocycles extends beyond pharmaceuticals to environmental and food safety. For instance, nitrogen-containing compounds can serve as indicators of food quality and safety.

作用机制

Target of Action

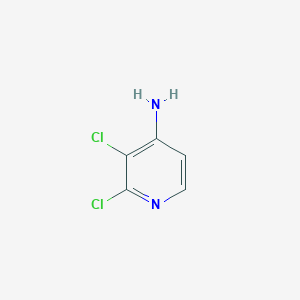

Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different changes .

Biochemical Pathways

It’s worth noting that piperidine derivatives have been found to have a wide range of pharmacological applications . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .

Pharmacokinetics

A related compound, paltusotine, was found to be orally bioavailable, associated with increased plasma concentrations to doses up to 40 mg, and was eliminated with a half-life of approximately 30 h .

Result of Action

Piperidine derivatives have been found to have a wide range of pharmacological applications .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULDRPDOMFMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588224 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

CAS RN |

880361-98-8, 172478-05-6 | |

| Record name | 1-(4-Amino-1-piperidinyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)